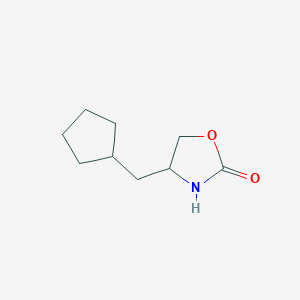
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1935104-82-7 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone structure is known to influence its binding affinity to specific receptors and enzymes.
- Antimicrobial Activity : Studies indicate that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome.
- CNS Activity : Preliminary research suggests potential effects on the central nervous system (CNS), with implications for treating neurological disorders. The compound may modulate neurotransmitter systems, although specific pathways remain to be fully elucidated.
Antimicrobial Properties
Research has demonstrated that compounds within the oxazolidinone class show efficacy against various bacterial strains, including those resistant to traditional antibiotics. For instance:
- Case Study : A study conducted by Bottari et al. (1972) assessed the activity of several oxazolidinone derivatives, revealing that modifications in the side chains significantly influenced their antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of cyclopentyl groups enhances lipophilicity, potentially improving membrane penetration and bioavailability. Variations in substituents on the oxazolidinone ring can lead to different pharmacological profiles.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antiviral Properties : Recent investigations into oxazolidinone derivatives have suggested antiviral activity against various viral infections. For example, derivatives have shown promise against Zika virus and other flaviviruses .
- Neuroprotective Effects : Emerging evidence points toward neuroprotective properties in certain oxazolidinone derivatives, suggesting potential applications in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(cyclopentylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)5-7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTPEPYEBJXBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2COC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















